Cas no 164656-22-8 (Dihydro Dutasteride)

Dihydro Dutasteride is a reduced form of dutasteride, a potent and selective dual inhibitor of both Type I and Type II 5α-reductase enzymes. This modification enhances its stability and bioavailability, making it particularly effective in reducing dihydrotestosterone (DHT) levels. Dihydro Dutasteride exhibits high affinity for the enzyme's active site, ensuring prolonged inhibition and sustained therapeutic effects. Its improved pharmacokinetic profile allows for lower dosing frequencies while maintaining efficacy. Primarily used in the treatment of benign prostatic hyperplasia (BPH) and androgenetic alopecia, it offers a reliable option for long-term management of DHT-related conditions. The compound is characterized by its high purity and consistency in pharmaceutical formulations.
Dihydro Dutasteride structure
Dihydro Dutasteride structure
Product Name:Dihydro Dutasteride
CAS No:164656-22-8
MF:C27H32F6N2O2
MW:530.545608520508
CID:1058737
PubChem ID:15871205
Update Time:2025-10-29

Dihydro Dutasteride Chemical and Physical Properties

Names and Identifiers

    • Dihydro Dutasteride
    • (5α,17β)-N-[2,5-bis(trifluoromethyl)-phenyl]-3-oxo-4-aza-5-androstane-17-carboxamide
    • (5α,17β)-N-[2,5-Bis (trifluoroMethyl)phenyl]-3-oxo-4-azaandrostane-17-carboxaMide
    • (4aR,4bS,6aS,7S,9aS,9bS,11aR)-N-[2,5-Bis(trifluoroMethyl)phenyl]hexadecahydro-4a,6a-diMethyl-2-oxo-1H-Indeno[5,4-f]quinoline-7-carboxaMide
    • GI201448X
    • CS-0112218
    • Y7B42KG7F8
    • 164656-22-8
    • N-(2,5-Bis(trifluoromethyl)phenyl)-3-oxo-4-aza-5alpha-androstane-17beta-carboxamide
    • AIUHDIPAGREENV-QWBYCMEYSA-N
    • (1S,3aS,3bS,5aR,9aR,9bS,11aS)-N-[2,5-bis(trifluoromethyl)phenyl]-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,8,9,9b,10,11-tetradecahydroindeno[5,4-f]quinoline-1-carboxamide
    • SCHEMBL1100263
    • DIHYDRODUTASTERIDE [USP-RS]
    • AKOS040732982
    • UNII-Y7B42KG7F8
    • Dihydrodutasteride
    • 1,2-Dihydrodutasteride
    • HY-135385
    • A935575
    • N-[2,5-Bis(trifluoromethyl)phenyl]-3-oxo-4-aza-5?-androstane-17?-carboxamide (Dihydrodutasteride)
    • 1H-Indeno(5,4-F)quinoline-7-carboxamide, N-(2,5-bis(trifluoromethyl)phenyl)hexadecahydro-4a,6a-dimethyl-2-oxo-, (4aR,4bS,6aS,7S,9aS,9bS,11aR)-
    • N-(2,5-BIS(TRIFLUOROMETHYL)PHENYL)-3-OXO-4-AZA-5.ALPHA.-ANDROSTANE-17.BETA.-CARBOXAMIDE
    • Inchi: 1S/C27H32F6N2O2/c1-24-11-9-17-15(4-8-21-25(17,2)12-10-22(36)35-21)16(24)6-7-19(24)23(37)34-20-13-14(26(28,29)30)3-5-18(20)27(31,32)33/h3,5,13,15-17,19,21H,4,6-12H2,1-2H3,(H,34,37)(H,35,36)/t15-,16-,17-,19+,21+,24-,25+/m0/s1
    • InChI Key: AIUHDIPAGREENV-QWBYCMEYSA-N
    • SMILES: FC(C1C=CC(C(F)(F)F)=CC=1NC([C@H]1CC[C@@H]2[C@]1(C)CC[C@@H]1[C@@]3(C)CCC(N[C@@H]3CC[C@@H]21)=O)=O)(F)F

Computed Properties

  • Exact Mass: 530.23700
  • Monoisotopic Mass: 530.23679724g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 37
  • Rotatable Bond Count: 2
  • Complexity: 922
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 7
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 6.4
  • Topological Polar Surface Area: 58.2Ų

Experimental Properties

  • Density: 1.3±0.1 g/cm3
  • Melting Point: >213oC (dec.)
  • Boiling Point: 613.8±55.0 °C at 760 mmHg
  • Flash Point: 325.0±31.5 °C
  • Solubility: DMSO (Slightly), Methanol (Slightly)
  • PSA: 58.20000
  • LogP: 7.20190
  • Vapor Pressure: 0.0±1.8 mmHg at 25°C

Dihydro Dutasteride Security Information

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Dihydro Dutasteride Related Literature

Additional information on Dihydro Dutasteride

Comprehensive Overview of Dihydro Dutasteride (CAS No. 164656-22-8): Mechanism, Applications, and Research Insights

Dihydro Dutasteride (CAS No. 164656-22-8) is a derivative of the well-known 5-alpha-reductase inhibitor, Dutasteride. This compound has garnered significant attention in pharmaceutical research due to its potential therapeutic applications, particularly in the management of androgen-dependent conditions. As a hydrogenated form of Dutasteride, it shares similar biochemical properties but exhibits unique pharmacokinetic and pharmacodynamic profiles that make it a subject of ongoing scientific exploration.

The primary mechanism of action of Dihydro Dutasteride revolves around its ability to inhibit the 5-alpha-reductase enzyme, which is responsible for converting testosterone into dihydrotestosterone (DHT). Elevated levels of DHT are associated with conditions such as benign prostatic hyperplasia (BPH) and androgenetic alopecia. By reducing DHT levels, Dihydro Dutasteride may offer therapeutic benefits for these conditions, similar to its parent compound. Recent studies have also explored its potential in hormone-related dermatological disorders, adding to its versatility.

In the context of current pharmaceutical trends, Dihydro Dutasteride is often compared to other 5-alpha-reductase inhibitors like Finasteride and Dutasteride. One of the most frequently searched questions by users is: "How does Dihydro Dutasteride differ from Dutasteride?" The key distinction lies in its molecular structure, which may influence its bioavailability, metabolic stability, and side effect profile. Researchers are particularly interested in whether Dihydro Dutasteride offers improved tolerability or efficacy compared to existing treatments.

Another hot topic in the field is the potential application of Dihydro Dutasteride in precision medicine. With advancements in genomic research, there is growing interest in tailoring treatments based on individual genetic profiles. Some studies suggest that Dihydro Dutasteride may be more effective in specific patient subgroups, particularly those with certain genetic polymorphisms affecting androgen metabolism. This aligns with the broader trend toward personalized healthcare, a subject of high relevance in modern medicine.

From a synthetic chemistry perspective, Dihydro Dutasteride (CAS No. 164656-22-8) is synthesized through a series of hydrogenation reactions applied to Dutasteride. The process involves careful control of reaction conditions to ensure high yield and purity, which are critical for pharmaceutical applications. Analytical techniques such as HPLC and mass spectrometry are employed to verify the compound's structural integrity and purity, ensuring compliance with regulatory standards.

The safety profile of Dihydro Dutasteride is another area of active research. While it is generally considered safe for investigational use, questions like "What are the side effects of Dihydro Dutasteride?" are commonly searched. Current data suggest that its side effect profile may mirror that of Dutasteride, including potential sexual dysfunction and hormonal imbalances. However, ongoing clinical trials aim to provide more definitive answers, particularly regarding long-term use.

In the realm of drug development, Dihydro Dutasteride is also being explored for its potential in combination therapies. For instance, researchers are investigating its synergistic effects with anti-androgens or anti-inflammatory agents to enhance therapeutic outcomes. This approach is particularly relevant for conditions like BPH, where multi-targeted interventions may offer superior results compared to monotherapy.

As the demand for innovative treatments grows, Dihydro Dutasteride continues to attract interest from both the scientific community and pharmaceutical industry. Its potential applications extend beyond traditional uses, with exploratory studies examining its role in cancer research, particularly in androgen receptor-positive malignancies. While these investigations are still in early stages, they highlight the compound's versatility and future potential.

In summary, Dihydro Dutasteride (CAS No. 164656-22-8) represents a promising area of research in androgen modulation. Its unique properties, coupled with the evolving landscape of personalized medicine and combination therapies, position it as a compound of significant interest. As more data emerges from preclinical and clinical studies, its role in modern therapeutics is likely to expand, addressing unmet needs in androgen-dependent disorders.

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